Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate
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Overview
Description
Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation. The compound is characterized by its complex structure, which includes a phosphonate group, a phenylamino group, and a 3,5-di-tert-butyl-4-hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form 3,5-di-tert-butyl-4-hydroxybenzyl dimethylamine. This intermediate is then reacted with diethyl phosphite under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of reactors that maintain the required temperature and pressure conditions, and the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenylamino compounds .
Scientific Research Applications
Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Industry: It is widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity
Mechanism of Action
The antioxidant properties of Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this mechanism by stabilizing the free radicals formed during the oxidation process .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate
- 3,5-di-tert-butyl-4-hydroxyanisole
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the phenylamino group, which enhances its antioxidant properties compared to similar compounds. This structural feature allows it to interact more effectively with free radicals and provides additional stability to the compound .
Properties
Molecular Formula |
C25H38NO4P |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[anilino(diethoxyphosphoryl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C25H38NO4P/c1-9-29-31(28,30-10-2)23(26-19-14-12-11-13-15-19)18-16-20(24(3,4)5)22(27)21(17-18)25(6,7)8/h11-17,23,26-27H,9-10H2,1-8H3 |
InChI Key |
WBIROPODPDTISW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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